REACTION_CXSMILES
|
O[C:2]1[CH:10]=[CH:9][C:5]2O[CH2:7][O:8][C:4]=2[C:3]=1[CH:11]=[O:12].[C:13]([O-:16])([O-])=[O:14].[K+].[K+].[CH3:19]N(C)C=O>>[CH2:7]([O:8][C:4]1[CH:5]=[CH:9][C:10]2[O:14][CH2:13][O:16][C:2]=2[C:3]=1[CH:11]=[O:12])[CH3:19] |f:1.2.3|
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Name
|
|
Quantity
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0.151 g
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Type
|
reactant
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Smiles
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OC1=C(C2=C(OCO2)C=C1)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 18 h until the starting material
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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had been consumed (monitored by TLC)
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Type
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ADDITION
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Details
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Then the mixture was poured onto ice water (15 ml)
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Type
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EXTRACTION
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Details
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This aqueous phase was extracted with ethyl acetate (1×40 ml
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Type
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WASH
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Details
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2×15 ml) and the combined organic phases were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography with a mixture of n-hexane:ethyl acetate (4:1) as the eluent
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C2=C(OCO2)C=C1)C=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |